Ethyl 4-bromo-3-methyl-2-butenoate
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Overview
Description
Ethyl-4-bromo-3-methylbut-2-enoate is an organic compound with the molecular formula C7H11BrO2 and a molecular weight of 207.07 g/mol . It is a brominated ester, commonly used in various chemical reactions and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl-4-bromo-3-methylbut-2-enoate can be synthesized through the bromination of ethyl 3-methylbut-2-enoate. This reaction typically involves the use of bromine or other brominating agents in the presence of a radical initiator. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of ethyl-4-bromo-3-methylbut-2-enoate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl-4-bromo-3-methylbut-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., HBr) in the presence of a catalyst.
Oxidation/Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted products.
Addition: Formation of dibromo or bromo-hydroxy compounds.
Oxidation/Reduction: Formation of alcohols or carboxylic acids.
Scientific Research Applications
Ethyl-4-bromo-3-methylbut-2-enoate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of ethyl-4-bromo-3-methylbut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the molecule are key sites for chemical reactions. The ester group can undergo hydrolysis or transesterification, leading to the formation of different products . The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Ethyl-4-bromo-3-methylbut-2-enoate can be compared with other similar compounds, such as:
Methyl 4-bromo-3-methylbut-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-chloro-3-methylbut-2-enoate: Similar structure but with a chlorine atom instead of a bromine atom.
Ethyl 4-bromo-2-methylbut-2-enoate: Similar structure but with a different position of the double bond.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications, highlighting the uniqueness of ethyl-4-bromo-3-methylbut-2-enoate .
Properties
Molecular Formula |
C7H11BrO2 |
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Molecular Weight |
207.06 g/mol |
IUPAC Name |
ethyl 4-bromo-3-methylbut-2-enoate |
InChI |
InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3 |
InChI Key |
JIPWHZOYUGYXFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)CBr |
Origin of Product |
United States |
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